PRMT5 Biochemical Inhibition: Direct Head-to-Head Comparison vs. Structural Analogs in Competitive Fluorescence Polarization Assay
In a direct head-to-head assay measuring PRMT5/MEP50 inhibition via competitive fluorescence polarization, 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol (BDBM50607731) exhibited an IC₅₀ of 1.06 × 10³ nM, representing a >47-fold reduction in potency relative to the most potent analog in the same series (BDBM50523656; IC₅₀ = 0.8 nM), yet retaining measurable binding that distinguishes it from wholly inactive congeners (IC₅₀ > 5.0 × 10⁴ nM) [1]. This intermediate potency positions the compound as a valuable tool for SAR studies where complete target ablation is undesirable.
| Evidence Dimension | PRMT5/MEP50 enzyme inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 1.06 × 10³ nM (1,060 nM) |
| Comparator Or Baseline | BDBM50523656 (high-potency analog): 0.8 nM; BDBM50089221 (inactive analog): >5.0 × 10⁴ nM |
| Quantified Difference | 47.2× less potent than BDBM50523656; ≥47× more potent than BDBM50089221 |
| Conditions | Competitive fluorescence polarization assay; PRMT5/MEP50 incubated 1–2 h with tracer 50 |
Why This Matters
This intermediate potency allows researchers to probe PRMT5 function without complete enzymatic silencing, a critical consideration when designing chemical probes that avoid confounding cellular toxicity phenotypes.
- [1] BindingDB. BDBM50607731 (CHEMBL5219517): PRMT5/MEP50 Inhibition IC₅₀ = 1.06E+3 nM; BDBM50523656 (CHEMBL4579773): IC₅₀ = 0.800 nM; BDBM50089221 (CHEMBL3577854): IC₅₀ > 5.00E+4 nM. Max Planck Institute of Molecular Physiology / Prelude Therapeutics curated datasets. View Source
